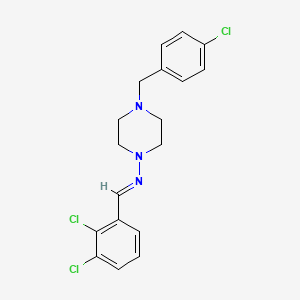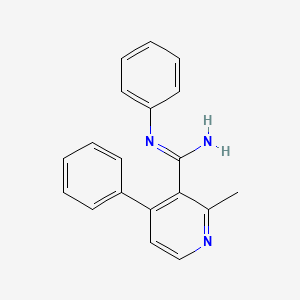![molecular formula C21H20N4O4 B5548365 3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)
3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoxalinone derivatives, including those similar to the specified compound, are synthesized through various chemical routes, often involving the formation of the quinoxalinone core followed by substitutions at specific positions. The synthesis of related compounds often employs strategies such as condensation reactions, the introduction of piperazinyl moieties, and modifications to phenyl groups to achieve the desired chemical structure (Banno et al., 1988).
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives is characterized by the presence of a quinoxalinone core, often with various substituents that influence the molecule's properties and reactivity. For instance, studies have detailed the crystal structure of similar compounds, noting features like the chair conformation of piperazine rings and dihedral angles between the quinoline and phenyl groups, which play a crucial role in the compound's overall geometry and potential intermolecular interactions (Anthal et al., 2018).
Chemical Reactions and Properties
Quinoxalinone derivatives participate in a variety of chemical reactions, influenced by their functional groups and electronic structure. Their reactivity can be tailored through substitutions on the quinoxalinone ring or the piperazine and phenyl components, enabling the synthesis of compounds with desired biological activities. These modifications can significantly affect their binding to biological targets, demonstrating their versatility in chemical synthesis and drug design (Kikuchi et al., 1995).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are determined by the molecular structure, with specific substituents affecting the compound's overall physical characteristics. Studies often explore these aspects through crystallography and spectroscopy, providing insights into the compound's behavior in different environments (Sharma et al., 2017).
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, including their reactivity, stability, and interactions with biological molecules, are influenced by their chemical structure. These properties are pivotal in determining the compound's potential as a pharmacological agent or in other applications. The nature and position of substituents on the quinoxalinone core can alter its electron distribution, impacting its reactivity and interactions with targets (Zhao et al., 2000).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research in chemical synthesis and structural analysis of quinolone and related compounds offers insights into their potential applications. For instance, studies on compounds like tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate provide detailed structural information, highlighting the conformational aspects of such molecules, which is crucial for understanding their chemical behavior and potential interactions in biological systems (Anthal et al., 2018).
Antimicrobial Studies
The antimicrobial properties of quinolone derivatives have been extensively studied, indicating their potential as therapeutic agents. A notable example includes the synthesis of amide derivatives of quinolone, which exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Antidepressant Drug Development
The development of novel antidepressant drugs also utilizes quinolone derivatives. Research on compounds such as 3,4-dihydro-2(1H)-quinolinone derivatives has demonstrated their potential in exhibiting central nervous system-stimulating activity, offering a new avenue for antidepressant drug development (Oshiro et al., 2000).
Hypoxic-Cytotoxic Agents
Quinoxaline derivatives have been synthesized and evaluated for their hypoxic-cytotoxic activities, showing promise as therapeutic agents in hypoxic conditions, such as those found in tumor microenvironments. This research underscores the potential of these compounds in cancer therapy (Ortega et al., 2000).
Anticancer Agents
The exploration of N-methyl-4-(4-methoxyanilino)quinazolines and their derivatives has led to the identification of potent apoptosis inducers, highlighting the quinazoline ring's structural significance in enhancing anticancer activity. This line of research is vital for developing new anticancer agents (Sirisoma et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[4-(3-methoxyphenyl)-2-methyl-5-oxopiperazine-1-carbonyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-13-11-25(14-6-5-7-15(10-14)29-2)18(26)12-24(13)21(28)19-20(27)23-17-9-4-3-8-16(17)22-19/h3-10,13H,11-12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDABDLONVIUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3NC2=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)



![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)